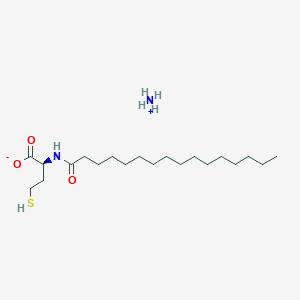

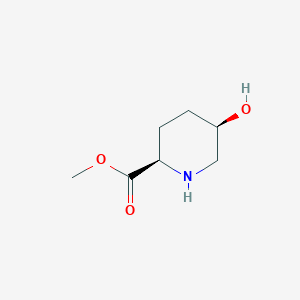

Ammonium (S)-4-mercapto-2-palmitamidobutanoate

説明

Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They have wide application potential and are used in organic synthesis, as reactive substrates, reagents, phase-transfer catalysts, ionic liquids, electrolytes, frameworks, surfactants, herbicides, and antimicrobials .

Molecular Structure Analysis

QACs possess a unique electron distribution. Despite eight electrons in the broad vicinity of the nitrogen atom, QACs possess completely different electron distribution . The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .科学的研究の応用

Ammonium Analysis in Plant Tissue

A study by Husted et al. (2000) focuses on the critical evaluation of methods for determining NH4+ in plant tissues, xylem sap, and apoplastic fluid. It outlines the challenges in accurately quantifying ammonium due to interference from amino acids, amines, amides, and proteins in colorimetric methods. The paper suggests that ion chromatography and a modified fluorescence spectroscopy method provide more reliable quantification, highlighting the significance of NH4+ in the nitrogen metabolism of plants (Husted et al., 2000).

Environmental and Analytical Applications

Research by Van Biesen and Bottaro (2006) investigated Ammonium perfluorooctanoate as a volatile surfactant in the analysis of N-methylcarbamates by MEKC-ESI-MS. This study showcases the application of ammonium derivatives in enhancing the analysis of certain compounds in environmental samples, demonstrating the compound's utility in environmental chemistry and toxicology (Van Biesen & Bottaro, 2006).

Ammonium in Aquatic Ecosystems

Holmes et al. (1999) present a fluorometric method for measuring ammonium in marine and freshwater ecosystems. The method addresses inconsistencies in previous methods, especially at submicromolar levels, showing the importance of accurate ammonium measurement in understanding nitrogen biogeochemistry in aquatic environments (Holmes et al., 1999).

Biotechnological and Microbial Studies

A study by Strous et al. (1998) utilized the sequencing batch reactor to study slowly growing anaerobic ammonium-oxidizing microorganisms. This research provides insight into the microbial assimilation of ammonium and its implications for wastewater treatment technologies (Strous et al., 1998).

Toxicology and Environmental Safety

Colombo et al. (2008) focused on the acute and chronic aquatic toxicity of ammonium perfluorooctanoate (APFO) to freshwater organisms. This study is critical for understanding the environmental impact and safety of ammonium compounds in aquatic systems (Colombo et al., 2008).

作用機序

Target of Action

Ammonium (S)-4-mercapto-2-palmitamidobutanoate, also known as azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate, is a type of quaternary ammonium compound (QAC). QACs are known for their wide spectrum of antibacterial activity . They interact with cell membranes, which are the primary targets of their action . The specific targets within the cell membrane can vary, but they often include proteins and lipids that are essential for the cell’s function .

Mode of Action

The mode of action of QACs involves causing rapid and irreversible damage to microbes . This is achieved through their interaction with multiple targets within the cell, leading to the solubilization of lipid components and the denaturation of enzymes involved in nutrient transport . In the case of Ammonium (S)-4-mercapto-2-palmitamidobutanoate, it is speculated that the positively charged compound is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .

Biochemical Pathways

For instance, they can disrupt the integrity of the cell envelope or protein capsid in viruses, leading to the loss of the receptor-binding domain for host cell receptors and/or breakdown of other viral proteins or nucleic acids . In bacteria and fungi, which have greater complexity and metabolism, QACs can target more sites, leading to rapid and irreversible damage .

Pharmacokinetics

The pharmacokinetics of QACs like Ammonium (S)-4-mercapto-2-palmitamidobutanoate are characterized by their structure-activity relationship . Factors such as lipophilicity and molecular weight can influence parameters such as clearance, elimination rate constant, volume of distribution, and terminal half-life . For instance, it has been observed that the antibacterial efficiency of QACs can be increased with the chain length increase from 3 to 16 .

Result of Action

The result of the action of Ammonium (S)-4-mercapto-2-palmitamidobutanoate is the death of the bacteria . The compound’s interaction with the cell membrane leads to the destruction of the protoplasmic membrane that controls the permeability of the cell, causing the extravasation of the intracellular material . This rapid and irreversible damage to the microbes effectively inhibits their growth and proliferation .

Action Environment

The action of Ammonium (S)-4-mercapto-2-palmitamidobutanoate can be influenced by various environmental factors. For instance, QACs have been used as antifouling agents for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, these compounds are considered environmentally friendly as they can be efficiently biodegraded . .

特性

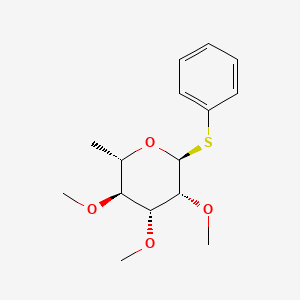

IUPAC Name |

azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24;/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24);1H3/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXWCXRWTBPUKZ-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium (S)-4-mercapto-2-palmitamidobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

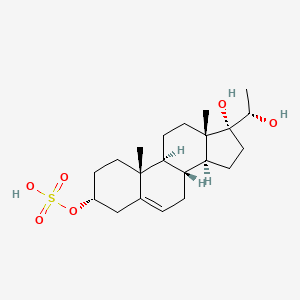

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)

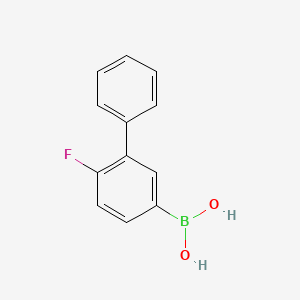

![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)